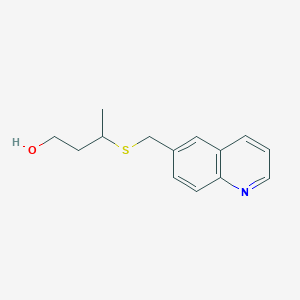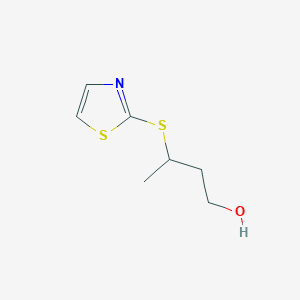![molecular formula C12H14BrNO5 B7579002 3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, commonly known as BML-210, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of BML-210 is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that play a key role in the inflammatory response. BML-210 has been found to selectively inhibit the activity of COX-2, which is upregulated in response to inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions. This selective inhibition of COX-2 is believed to be responsible for the anti-inflammatory and analgesic effects of BML-210.
Biochemical and Physiological Effects:
BML-210 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response. BML-210 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BML-210 has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of BML-210 is its selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective COX inhibitors. BML-210 has also been found to have a favorable safety profile in preclinical studies. However, one of the limitations of BML-210 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on BML-210. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of BML-210. Another area of interest is the investigation of the potential use of BML-210 in combination with other drugs for the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of BML-210 and to better understand its biochemical and physiological effects.
合成方法
The synthesis of BML-210 involves the reaction of 3-bromo-4-methoxybenzoic acid with 2-amino-3-hydroxy-2-methylpropanoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
科学研究应用
BML-210 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. BML-210 has also been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
3-[(3-bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-12(18,11(16)17)6-14-10(15)7-3-4-9(19-2)8(13)5-7/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZFENUVXYIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

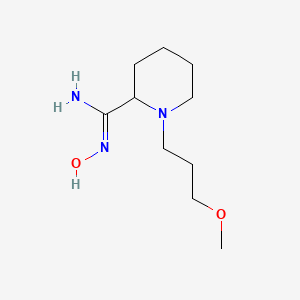
![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
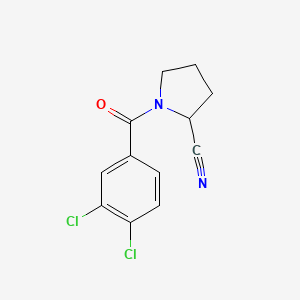
![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
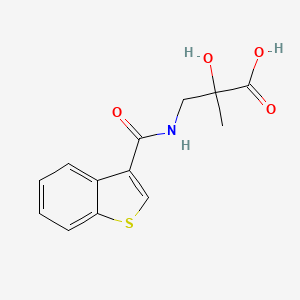
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
